Aluminum lactate

Vue d'ensemble

Description

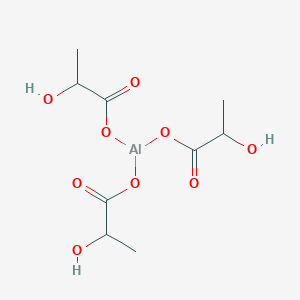

Aluminum lactate is a chemical compound formed by the reaction of aluminum and lactic acid. It is a salt with the chemical formula Al(C₃H₅O₃)₃ . This compound appears as a white powder and is soluble in water. It is used in various industries, including cosmetics, pharmaceuticals, and as a mordant in dyeing processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum lactate can be synthesized by precipitating a solution of barium lactate with aluminum sulfate. The reaction typically involves mixing aqueous solutions of barium lactate and aluminum sulfate, resulting in the formation of this compound and barium sulfate as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced through a similar precipitation method. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high purity and yield of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum lactate primarily undergoes hydrolysis and complexation reactions. It can also participate in sol-gel processes to form alumina-based materials .

Common Reagents and Conditions:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form aluminum hydroxide and lactic acid.

Major Products Formed:

Aluminum Hydroxide: Formed through hydrolysis.

Alumina-based Materials: Formed through sol-gel processes.

Applications De Recherche Scientifique

Cosmetic Applications

Aluminum lactate is increasingly used in cosmetic formulations due to its astringent and antimicrobial properties. It serves as an effective ingredient in antiperspirants and skin care products. The compound helps to reduce perspiration by temporarily blocking sweat glands, making it valuable for personal care products.

Case Study: Antiperspirant Formulations

- A study demonstrated that this compound can be combined with other active ingredients to enhance the efficacy of antiperspirants. The formulation showed improved skin tolerance and reduced irritation compared to traditional aluminum salts .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its therapeutic benefits, particularly in treating dentinal hypersensitivity. It acts by forming a protective layer over exposed dentin, reducing sensitivity.

Clinical Evaluation: Dental Rinse

- A clinical study evaluated a dental rinse containing this compound. Results indicated significant improvement in patients suffering from dentinal hypersensitivity after regular use of the rinse .

Industrial Applications

This compound is also applied in industrial settings, particularly in the production of refractory materials. Its role as an additive helps improve hydration and drying behavior in magnesium oxide (MgO)-bonded castables.

Research Findings: Refractory Materials

- Research showed that incorporating this compound into MgO-bonded castables altered the hydration reaction products during curing and drying processes. This modification helps prevent cracking and enhances the material's structural integrity .

Food Industry Applications

This compound is recognized for its potential use as a food additive. It can act as a preservative and stabilizer in various food products, contributing to extended shelf life and improved texture.

Regulatory Status

- The compound has been classified as generally recognized as safe (GRAS) when used appropriately in food applications, aligning with regulatory standards .

Environmental Health Research

Emerging studies have explored the impact of this compound on environmental health, particularly concerning mitochondrial function and oxidative stress. Research indicates that exposure to aluminum compounds may influence mitochondrial DNA integrity and reactive oxygen species (ROS) levels in biological systems .

Mécanisme D'action

The mechanism of action of aluminum lactate in moisturizing formulations involves its ability to hydrate the outermost layer of the skin. The lactate ions help in retaining moisture, while the aluminum ions may form a protective barrier on the skin surface, reducing water loss .

Comparaison Avec Des Composés Similaires

Aluminum Chloride: Used in antiperspirants and water treatment.

Aluminum Sulfate: Used in water purification and as a mordant in dyeing.

Aluminum Hydroxide: Used as an antacid and in vaccine formulations.

Comparison: Aluminum lactate is unique due to its dual role as a moisturizer and a precursor for advanced materials. Unlike aluminum chloride and aluminum sulfate, which are primarily used for their chemical reactivity, this compound’s ability to form complexes and participate in sol-gel processes makes it valuable in material science .

Activité Biologique

Aluminum lactate, a compound formed from aluminum and lactic acid, exhibits various biological activities that have been the subject of research in pharmacology, toxicology, and environmental science. This article provides a detailed overview of the biological activity of this compound, including its effects on cellular processes, absorption mechanisms, antibacterial properties, and its implications in health and disease.

This compound is an aluminum salt of lactic acid, typically represented by the formula . It is commonly used in topical formulations due to its antiperspirant and antibacterial properties. The compound is characterized by a slightly acidic pH, which enhances its stability and efficacy in various applications .

1. Absorption and Distribution

Research indicates that this compound can significantly influence the absorption and retention of aluminum in biological systems. A study involving uremic rats demonstrated that this compound resulted in higher urinary excretion rates compared to aluminum chloride. This suggests that this compound enhances intestinal absorption and tissue distribution of aluminum, potentially leading to increased accumulation in uremic conditions .

| Parameter | Aluminum Chloride | This compound |

|---|---|---|

| Urinary Excretion (μg) | 27.4 ± 7.0 | 55.5 ± 22.7 |

| Serum Concentration Increase | Moderate | Pronounced |

2. Effects on Lung Biological Activity

A significant study assessed the effects of this compound on the biological activity of quartz particles in sheep models. The results showed that treatment with this compound significantly attenuated inflammatory responses typically induced by quartz exposure. Notably, parameters such as total bronchoalveolar lavage (BAL) cells and specific immune cell types were markedly reduced in the group treated with this compound compared to those exposed to quartz alone .

| Group | Total BAL Cells (x) | Macrophages (x) | Neutrophils (x) |

|---|---|---|---|

| Saline | Baseline | Baseline | Baseline |

| Quartz | 2 | 2 | 5-10 |

| Quartz + Al Lactate | Not significantly different from saline after day 24 | Not significantly different from saline after day 24 |

3. Antibacterial Properties

This compound has been shown to possess antibacterial activity against various pathogens. A study reported that a 20% solution of this compound mixed with tartrate could kill streptococci within five minutes . This property makes it a valuable component in formulations aimed at treating bacterial skin infections.

Case Study: Antiperspirant Efficacy

A prospective cohort study compared the efficacy and tolerability of a novel antiperspirant formulation containing this compound against traditional aluminum chloride-based products. Participants reported less skin irritation with the this compound formulation while maintaining comparable antiperspirant effectiveness .

Case Study: Environmental Impact

In an occupational exposure assessment involving engineered nanoparticles, it was noted that this compound-treated materials exhibited different biological responses compared to untreated counterparts. This highlights the compound's role in modulating biological activity in environmental contexts .

Propriétés

Numéro CAS |

18917-91-4 |

|---|---|

Formule moléculaire |

C9H15AlO9 |

Poids moléculaire |

294.19 g/mol |

Nom IUPAC |

bis[[(2S)-2-hydroxypropanoyl]oxy]alumanyl (2S)-2-hydroxypropanoate |

InChI |

InChI=1S/3C3H6O3.Al/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3/t3*2-;/m000./s1 |

Clé InChI |

VXYADVIJALMOEQ-LGISMKCISA-K |

SMILES |

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |

SMILES isomérique |

C[C@@H](C(=O)O[Al](OC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O |

SMILES canonique |

CC(C(=O)O[Al](OC(=O)C(C)O)OC(=O)C(C)O)O |

Key on ui other cas no. |

18917-91-4 |

Description physique |

Liquid; Liquid, Other Solid |

Pictogrammes |

Irritant |

Synonymes |

Aluminum Lactate; Aluminum Tris(α-hydroxypropionate); 2-Hydroxypropanoic Acid; Lohtragon AL 250; Takiceram; Aluminum Tris[2-(hydroxy-κO)propanoato-κO]; Aluminum Tris(2-hydroxypropanoato-O1,O2); L-Lactic Acid Alumnium Salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum lactate interact with biological systems?

A1: this compound can interact with various biological components, including proteins, enzymes, and cell membranes. For instance, it can inhibit calpain-mediated proteolysis, particularly affecting neurofilament proteins and leading to the formation of protease-resistant high molecular weight complexes []. This interaction is primarily attributed to aluminum directly affecting the substrate proteins rather than the enzyme itself [].

Q2: Does the lactate component of this compound contribute to its biological activity?

A2: Yes, the lactate anion plays a crucial role in the biological activity of this compound. Studies have shown that this compound causes local muscle necrosis when injected into rats, while aluminum citrate does not []. This difference in toxicity highlights the importance of the anion in determining the biological effects []. Furthermore, mixtures of this compound with chelating agents like citrate prevent myopathy, suggesting that the chelation of aluminum alters its toxicity profile [].

Q3: What are the effects of this compound on silica toxicity?

A3: Treating silica with this compound significantly reduces its biological activity. This modification diminishes silica-induced lung inflammation and fibrosis in sheep models [, , , ]. This protective effect is likely due to the alteration of silica's surface properties, leading to reduced particle uptake by cells, decreased hydroxyl radical generation, and ultimately, reduced cellular damage [, , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H15AlO12, and its molecular weight is 390.22 g/mol.

Q5: What is the structure of this compound in solution?

A5: In aqueous solutions, this compound primarily exists as negatively charged bis-clusters, [Al(l-lactate)3]23- []. These clusters form through the linking of two Al(l-lactate)3 subunits via three short, symmetrical hydrogen bonds between the α-hydroxy groups, with half of these groups being deprotonated []. This unique structure contributes to the stability of this compound in solution.

Q6: How does this compound enhance the properties of refractory castables?

A6: When combined with calcium carbonate in alumina-based castables, this compound enhances green mechanical strength []. This improvement is significant even at low concentrations (0.25-1.0 wt%) and offers a potential alternative to traditional calcium aluminate cement, which is energy-intensive to produce and contributes to CO2 emissions [].

Q7: How do structural modifications of this compound influence its biological activity?

A7: Altering the anion associated with aluminum significantly impacts its biological effects. As seen with this compound and citrate, the anion influences the compound's toxicity profile []. Chelating agents further modify this activity by binding to aluminum and altering its bioavailability and interaction with biological targets [].

Q8: How is aluminum absorbed and distributed in the body?

A8: The absorption of aluminum from the gastrointestinal tract is generally limited and depends on the solubility and chemical form of the aluminum compound []. Soluble forms, like aluminum citrate, exhibit significantly higher absorption than insoluble forms like aluminum hydroxide []. Once absorbed, aluminum can be distributed to various tissues, with potential accumulation in the brain, bones, and liver.

Q9: What in vitro models are used to study this compound toxicity?

A9: Researchers use various in vitro models, including primary cultured rat choroid plexus epithelial cells (CPECs) [] and human lung epithelial cells (A549) [, ], to investigate aluminum toxicity. These models help elucidate the mechanisms of aluminum-induced cellular damage and assess the impact of aluminum on specific cell types.

Q10: What in vivo models are used to study this compound toxicity?

A10: Animal models, particularly rodents like rats and mice, are commonly used to study the effects of aluminum exposure. Studies using this compound administration in rats have revealed its potential to induce developmental alterations in offspring [], cause neurofilamentous changes in cultured dorsal root ganglia explants [], and decrease glial fibrillary acidic protein in the frontal cortex [].

Q11: What are the potential toxic effects of aluminum exposure?

A11: Excessive exposure to aluminum has been linked to various adverse effects, including neurotoxicity, developmental toxicity, and impaired bone health. Studies in animal models have demonstrated that aluminum exposure can lead to behavioral changes, learning deficits, and altered motor function [, , , ].

Q12: Is this compound a developmental toxicant?

A12: Research suggests that this compound might be a developmental toxicant, particularly when ingested concurrently with lactate []. Studies in mice have shown that this compound exposure during gestation can lead to reduced fetal body weight and an increased incidence of developmental anomalies [].

Q13: Can hair be used as a biomarker for aluminum exposure?

A13: Hair analysis has been explored as a potential biomarker for assessing aluminum exposure. Research indicates that excessive systemic exposure to aluminum, such as through this compound injections in rabbits, can lead to increased aluminum concentrations in hair [, ]. While hair analysis shows promise, further research is needed to establish its reliability and accuracy as a biomarker for aluminum body burden.

Q14: What analytical techniques are used to study this compound?

A14: Various analytical techniques are employed to characterize and quantify this compound. These include:

- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is used to analyze the structure and behavior of this compound in solution, particularly the coordination environment of aluminum [, ].

- Chromatography: High-performance liquid chromatography (HPLC) is valuable for separating and quantifying this compound in complex mixtures [, ].

- Microscopy: Atomic force microscopy (AFM) is used to characterize the nanostructures of materials containing this compound [].

- Elemental Analysis: Techniques like atomic absorption spectrometry are used to determine the concentration of aluminum in various samples [, , ].

Q15: How does the solubility of aluminum compounds affect their absorption?

A15: The solubility of aluminum compounds plays a crucial role in their absorption from the gastrointestinal tract. Studies comparing various aluminum compounds, including this compound, have demonstrated a direct correlation between solubility at different pH levels and the extent of absorption []. Compounds with higher solubility at physiological pH, like aluminum citrate, exhibit greater absorption compared to less soluble forms, such as aluminum hydroxide [].

Q16: Are there any alternatives to this compound in specific applications?

A16: Yes, depending on the application, several alternatives to this compound exist. For instance, in refractory castables, traditional calcium aluminate cement can be substituted with a combination of this compound and calcium carbonate, offering similar or superior performance with potential environmental benefits [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.